N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
CAS No.: 618880-38-9
Cat. No.: VC16120130
Molecular Formula: C20H21N5OS
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618880-38-9 |
|---|---|
| Molecular Formula | C20H21N5OS |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5OS/c1-4-11-25-19(17-7-5-6-10-21-17)23-24-20(25)27-13-18(26)22-16-9-8-14(2)15(3)12-16/h4-10,12H,1,11,13H2,2-3H3,(H,22,26) |
| Standard InChI Key | ATOKQVRHDBTLFC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3)C |
Introduction
N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique molecular structure and potential applications in chemistry, biology, and medicine. This compound belongs to the class of acetamides and features a triazole ring, a pyridine ring, and a sulfanyl group, which are known for their reactivity and biological significance.
Key Structural Features:
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Triazole Ring: Known for its pharmacological properties and bioactivity.
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Pyridine Ring: Enhances binding affinity and specificity towards biological targets.
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Sulfanyl Group: Contributes to the compound's reactivity and potential biological activity.
Synthesis and Chemical Reactions
The synthesis of N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves several key steps, including the formation of the triazole ring, attachment of the pyridine ring, introduction of the sulfanyl group, and final assembly of the compound. Palladium catalysts and specific solvents are commonly used to facilitate these reactions.
Common Reagents and Conditions:
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Palladium Catalysts: Used for cross-coupling reactions.
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Solvents: Such as DMF or DMSO for facilitating reactions.
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Temperature and Reaction Time: Critical for optimizing yields.
Mechanism of Action and Biological Activity
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The presence of both triazole and pyridine rings enhances its binding affinity and specificity towards these targets.
Potential Applications:
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Medicinal Chemistry: Due to its unique structural features and potential biological activity.
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Biological Research: Used primarily for research purposes and not approved for human or veterinary use.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other triazole-containing compounds, such as N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which also features a triazole ring and a sulfanyl group but differs in the position of the pyridine ring attachment.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Pyridine Ring Position |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | C19H21N5OS | 357.47 | Pyridin-2-yl |
| N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C19H22N4OS | 366.47 | Pyridin-3-yl |
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